molecular formula C10H7BrClN B15364692 7-Bromo-6-chloro-4-methylquinoline

7-Bromo-6-chloro-4-methylquinoline

Cat. No.: B15364692
M. Wt: 256.52 g/mol
InChI Key: UVILOIGGFHXTHH-UHFFFAOYSA-N
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Description

7-Bromo-6-chloro-4-methylquinoline is a halogenated quinoline derivative with the molecular formula C10H7BrClN and a molecular weight of 256.53 g/mol. This compound is characterized by the presence of bromine and chlorine atoms at the 7th and 6th positions, respectively, and a methyl group at the 4th position of the quinoline ring system. Quinolines are heterocyclic aromatic organic compounds known for their diverse biological and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Bromination and Chlorination: The compound can be synthesized through the bromination and chlorination of 4-methylquinoline. This involves the sequential addition of bromine and chlorine in the presence of a suitable catalyst, such as ferric chloride (FeCl3), under controlled temperature conditions.

  • Sandmeyer Reaction: Another method involves the Sandmeyer reaction, where an aniline derivative of 4-methylquinoline is diazotized and then treated with bromine or chlorine to introduce the halogen atoms.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the halogenation of quinoline derivatives. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quinone derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles such as sodium iodide (NaI) and aprotic solvents like dimethyl sulfoxide (DMSO) are employed.

Major Products Formed:

  • Oxidation: Quinone derivatives, such as 7-bromo-6-chloro-4-methylquinone.

  • Reduction: Hydroquinoline derivatives, such as 7-bromo-6-chloro-4-methylhydroquinoline.

  • Substitution: Iodinated or other nucleophile-substituted derivatives.

Scientific Research Applications

7-Bromo-6-chloro-4-methylquinoline has various applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

7-Bromo-6-chloro-4-methylquinoline is similar to other halogenated quinolines, such as 4-chloro-6-methylquinoline and 6-bromo-2-chloro-4-methylquinoline. its unique combination of halogen atoms and methyl group positions it as a distinct compound with specific properties and applications. The presence of both bromine and chlorine atoms enhances its reactivity and potential for diverse chemical transformations.

Comparison with Similar Compounds

  • 4-Chloro-6-methylquinoline

  • 6-Bromo-2-chloro-4-methylquinoline

  • 4-Methylquinoline

  • 2-Hydroxy-4-methylquinoline

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Properties

Molecular Formula

C10H7BrClN

Molecular Weight

256.52 g/mol

IUPAC Name

7-bromo-6-chloro-4-methylquinoline

InChI

InChI=1S/C10H7BrClN/c1-6-2-3-13-10-5-8(11)9(12)4-7(6)10/h2-5H,1H3

InChI Key

UVILOIGGFHXTHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C(=CC2=NC=C1)Br)Cl

Origin of Product

United States

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